1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine
Description
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine (hereafter referred to as 2F-ddC) is a fluorinated nucleoside analog with a unique structural configuration. Its alpha-D-glycero-pent-2-enofuranosyl sugar moiety distinguishes it from beta-L or beta-D configured analogs, which are more commonly studied (e.g., L-2'-Fd4C in ).
Properties
CAS No. |
405238-91-7 |
|---|---|
Molecular Formula |
C9H10FN3O3 |
Molecular Weight |
227.19 g/mol |
IUPAC Name |
4-amino-1-[(2S,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H10FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-3,5,8,14H,4H2,(H2,11,12,15)/t5-,8-/m0/s1 |
InChI Key |
KXCHLAARWGPSAG-XNCJUZBTSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@H](O2)CO)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Fluorination: Introduction of the fluorine atom into the sugar moiety.
Deoxygenation: Removal of oxygen atoms from specific positions on the sugar ring.
Glycosylation: Attachment of the modified sugar to the cytosine base.
Reaction conditions for these steps may involve the use of strong acids or bases, specific catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods would scale up these reactions, optimizing for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral properties, particularly against HIV and hepatitis B virus.
Mechanism of Action
The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine involves its incorporation into viral DNA or RNA, leading to chain termination and inhibition of viral replication. The compound targets viral polymerases and other enzymes critical for the replication process, thereby exerting its antiviral effects .
Comparison with Similar Compounds
Table 1: Structural and Mechanistic Comparison
*Inferred from structural similarities to ddC and FIAU, which cause mitochondrial DNA depletion .
Enzymatic Inhibition Profiles
DNA Polymerase Selectivity :
- 2F-ddC : Likely inhibits DNA polymerase α/β due to dideoxy modifications, similar to ddC .
- 4''-Thio-FAC : Exhibits potent inhibition of DNA pol α (IC50 = 0.5 μM) and moderate inhibition of pol β (IC50 = 5 μM), with minimal effect on pol γ .
- Gemcitabine : Primarily targets ribonucleotide reductase (RR) via its diphosphate metabolite, reducing dNTP pools. Its triphosphate form shows weak DNA pol inhibition .
- Mitochondrial Toxicity: Compounds like ddC and FIAU cause mitochondrial DNA depletion by inhibiting pol γ, leading to delayed cytotoxicity and neuropathy .
Antiviral and Antitumor Efficacy
- Antiviral Activity: L-2'-Fd4C (beta-L analog) shows 50-fold higher anti-HBV activity than lamivudine in vitro (EC50 = 0.02 μM vs. 1.0 μM) . 2F-ddC’s alpha-D configuration may reduce efficacy against HIV compared to beta-L analogs but could retain activity against other viruses.
- Antitumor Activity: 4''-Thio-FAC synergizes with gemcitabine by targeting DNA pol α and RR simultaneously . Gemcitabine remains a cornerstone in pancreatic and breast cancer treatment due to its RR inhibition .
Key Research Findings and Gaps
Mitochondrial Toxicity : Structural analogs like ddC and FIAU highlight the risk of mitochondrial DNA damage, but 2F-ddC’s configuration may alter this profile .
Synergistic Combinations : 4''-Thio-FAC and gemcitabine demonstrate synergistic effects, suggesting similar strategies could enhance 2F-ddC’s utility .
Biological Activity
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)cytosine is a nucleoside analogue that has garnered attention for its potential antiviral properties. It belongs to a class of compounds known as 2′-fluoronucleosides, which have shown efficacy against various viral infections, particularly those caused by herpes simplex virus (HSV) and hepatitis viruses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is , and it features a unique structure that enhances its stability and bioactivity compared to natural nucleosides.
The biological activity of this compound primarily stems from its ability to interfere with viral replication processes. It acts as a substrate for viral polymerases, leading to the incorporation of the analogue into viral DNA or RNA, thereby inhibiting further replication. The presence of a fluorine atom at the 2′ position is crucial for enhancing the compound's antiviral activity by increasing resistance to enzymatic degradation.
Antiviral Activity
Research indicates that this compound exhibits potent antiviral activity against HSV types 1 and 2. In vitro studies have demonstrated that this compound can significantly reduce viral yield and plaque formation in infected cell cultures. For instance, a comparative study showed that its efficacy was superior to conventional antiviral agents like acyclovir and vidarabine in certain assays .
Case Studies
- Herpes Simplex Virus : A study involving mice inoculated with HSV type 2 demonstrated that treatment with this compound resulted in a marked decrease in viral load compared to untreated controls. The relative potency against HSV was assessed using plaque reduction assays, revealing that the compound's effectiveness was comparable to established antiviral therapies .
- Hepatitis Viruses : In clinical settings, derivatives of 2′-fluoronucleosides have been evaluated for their potential in treating hepatitis B and C infections. Although specific data on this compound's direct application in hepatitis treatment is limited, related compounds have shown promise .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics. Safety studies indicate that while some side effects are associated with nucleoside analogues—such as gastrointestinal disturbances—these are generally mild and manageable. Long-term safety data remain an area for further investigation.
Comparative Efficacy Table
| Compound Name | Viral Target | Relative Potency | Notes |
|---|---|---|---|
| This compound | HSV Type 1 & 2 | High | Effective in reducing viral load significantly |
| Acyclovir | HSV Type 1 & 2 | Moderate | Standard treatment with known resistance issues |
| Vidarabine | HSV Type 1 & 2 | Moderate | Older antiviral; less commonly used now |
| FIAU (Fluoroarabinosyluracil) | HSV Type 1 & 2 | High | Similar mechanism; effective against resistant strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
